Cas no 1005099-25-1 (N-(1-{Bicyclo2.2.1heptan-2-yl}ethyl)-2-chloropropanamide)

1005099-25-1 structure
상품 이름:N-(1-{Bicyclo2.2.1heptan-2-yl}ethyl)-2-chloropropanamide
N-(1-{Bicyclo2.2.1heptan-2-yl}ethyl)-2-chloropropanamide 화학적 및 물리적 성질
이름 및 식별자
-
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2-chloropropanamide
- G37849
- N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide
- N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-chloropropanamide
- AKOS017269040
- AB01319635-02
- AKOS000199351
- NCGC00324959-01
- EN300-08451
- Z56949562
- 1005099-25-1
- 107-577-9
- N-(1-(bicyclo(2.2.1)heptan-2-yl)ethyl)-2-chloropropanamide
- N-(1-{Bicyclo2.2.1heptan-2-yl}ethyl)-2-chloropropanamide
-
- 인치: InChI=1S/C12H20ClNO/c1-7(13)12(15)14-8(2)11-6-9-3-4-10(11)5-9/h7-11H,3-6H2,1-2H3,(H,14,15)
- InChIKey: ZWRHZCDJUHUGET-UHFFFAOYSA-N
- 미소: CC(C1CC2CCC1C2)NC(=O)C(C)Cl
계산된 속성
- 정밀분자량: 229.123342g/mol
- 동위원소 질량: 229.123342g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 1
- 수소 결합 수용체 수량: 1
- 중원자 수량: 15
- 회전 가능한 화학 키 수량: 3
- 복잡도: 256
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 5
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 3.3
- 분자량: 229.74g/mol
- 토폴로지 분자 극성 표면적: 29.1Ų
N-(1-{Bicyclo2.2.1heptan-2-yl}ethyl)-2-chloropropanamide 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
TRC | N497620-100mg |
N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
Enamine | EN300-08451-0.5g |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
Chemenu | CM471491-1g |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 95%+ | 1g |
$310 | 2023-03-07 | |
Enamine | EN300-08451-0.1g |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
TRC | N497620-500mg |
N-(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 500mg |
$ 320.00 | 2022-06-03 | ||
Aaron | AR019JS4-500mg |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 95% | 500mg |
$296.00 | 2025-02-28 | |
Aaron | AR019JS4-250mg |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 95% | 250mg |
$170.00 | 2025-02-28 | |
Aaron | AR019JS4-1g |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 95% | 1g |
$416.00 | 2025-02-28 | |
Aaron | AR019JS4-50mg |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 95% | 50mg |
$89.00 | 2025-02-28 | |
1PlusChem | 1P019JJS-50mg |
N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2-chloropropanamide |
1005099-25-1 | 95% | 50mg |
$110.00 | 2025-03-03 |
N-(1-{Bicyclo2.2.1heptan-2-yl}ethyl)-2-chloropropanamide 관련 문헌
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840
1005099-25-1 (N-(1-{Bicyclo2.2.1heptan-2-yl}ethyl)-2-chloropropanamide) 관련 제품
- 519-02-8(Matrine)
- 1075-89-4(8-Azaspiro[4.5]decane-7,9-dione)
- 1130-32-1(3,3-Pentamethylene Glutarimide)
- 880-52-4(1-Acetamidoadamantane)
- 39711-79-0(N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide)
- 19982-07-1(N-Acetyl Memantine)
- 6882-68-4(Sophoridine)
- 7506-66-3(cis-Hexahydro-1H-isoindole-1,3(2H)-dione)
- 641-39-4(Allomatrine)
- 1444-94-6(octahydro-1H-isoindole-1,3-dione)
추천 공급업체
Nanjing jingzhu bio-technology Co., Ltd.
골드 회원
중국 공급자
대량

pengshengyue
골드 회원
중국 공급자
대량

Shanghai Aoguang Biotechnology Co., Ltd
골드 회원
중국 공급자
대량

atkchemica
골드 회원
중국 공급자
시약

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약
